![molecular formula C19H24O4 B14258038 2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol] CAS No. 173736-46-4](/img/structure/B14258038.png)
2,2'-Methylenebis[6-(methoxymethyl)-4-methylphenol]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is a phenolic compound known for its antioxidant properties. It is commonly used in various industrial applications due to its ability to stabilize polymers and prevent oxidative degradation.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] typically involves the reaction of 4-methylphenol with formaldehyde and methanol under acidic or basic conditions. The reaction proceeds through the formation of a methylene bridge between two phenolic units, with methoxymethyl groups introduced at the ortho positions relative to the hydroxyl groups.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and high yield. The reaction conditions are carefully controlled to optimize the formation of the desired product while minimizing side reactions. The final product is purified through crystallization or distillation to achieve the required purity levels.
化学反応の分析
Types of Reactions
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the methoxymethyl groups.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学的研究の応用
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of polymers.
Biology: Studied for its potential protective effects against oxidative stress in biological systems.
Medicine: Investigated for its potential use in pharmaceuticals as an antioxidant to protect active ingredients from degradation.
Industry: Employed in the production of plastics, rubber, and other materials to enhance their stability and longevity.
作用機序
The antioxidant properties of 2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] are attributed to its ability to donate hydrogen atoms from its phenolic hydroxyl groups, neutralizing free radicals and preventing oxidative damage. The methoxymethyl groups enhance the compound’s stability and solubility, making it more effective in various applications.
類似化合物との比較
Similar Compounds
- 2,2’-Methylenebis[6-tert-butyl-4-methylphenol]
- 4,4’-Methylenebis[2,6-bis(methoxymethyl)phenol]
- 2,2’-Methylenebis[6-(2H-benzotriazol-2-yl)-4-(1,1,3,3-tetramethylbutyl)phenol]
Uniqueness
2,2’-Methylenebis[6-(methoxymethyl)-4-methylphenol] is unique due to its specific substitution pattern, which provides a balance between antioxidant activity and solubility. The methoxymethyl groups enhance its effectiveness in various applications compared to other similar compounds.
特性
CAS番号 |
173736-46-4 |
|---|---|
分子式 |
C19H24O4 |
分子量 |
316.4 g/mol |
IUPAC名 |
2-[[2-hydroxy-3-(methoxymethyl)-5-methylphenyl]methyl]-6-(methoxymethyl)-4-methylphenol |
InChI |
InChI=1S/C19H24O4/c1-12-5-14(18(20)16(7-12)10-22-3)9-15-6-13(2)8-17(11-23-4)19(15)21/h5-8,20-21H,9-11H2,1-4H3 |
InChIキー |
MCACTZQMAQDCBI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)COC)O)CC2=C(C(=CC(=C2)C)COC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Pyridinamine, 6-chloro-N-[(2S)-2-pyrrolidinylmethyl]-](/img/structure/B14257958.png)
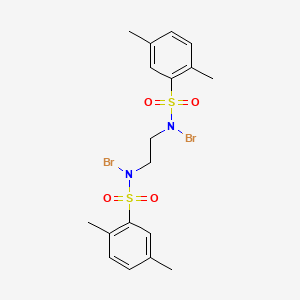
![2,4,6-Tris[(4-methylphenyl)methoxy]-1,3,5-triazine](/img/structure/B14257964.png)
![2,2'-(1,4-Phenylene)bis{5-cyclohexyl-6-[(2-ethylhexyl)oxy]-1,3-benzoxazole}](/img/structure/B14257965.png)
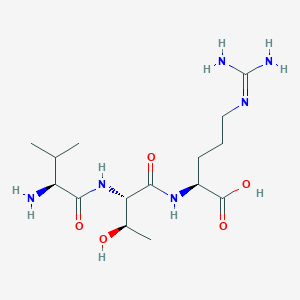

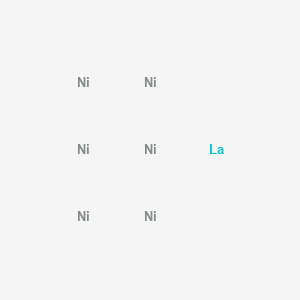
![2-[({[(9H-Fluoren-9-yl)methoxy]carbonyl}oxy)amino]cyclopentane-1,3-dione](/img/structure/B14257986.png)
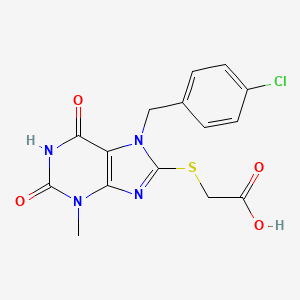
![Benzoic acid, 4-[(1R)-1-hydroxypropyl]-, methyl ester](/img/structure/B14258002.png)
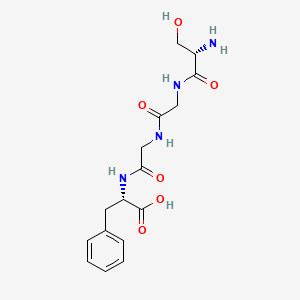
![1-Oxo-4-[2-(4-phenyl-1,3-thiazol-2-yl)hydrazinylidene]-1,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14258013.png)
![Acetic acid, [2-[bis(2-methoxyethyl)amino]-2-oxoethoxy]-](/img/structure/B14258019.png)

